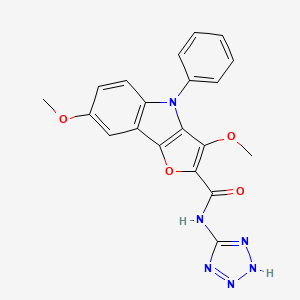

CI-922 free base

Description

Historical Context of CI-922 Discovery and Initial Characterization

Research into compounds related to CI-922, particularly furo[3,2-b]indole derivatives, dates back at least to the early 1980s. Studies published in 1984 described the synthesis and initial biological evaluations, such as analgesic and anti-inflammatory activities, of various 4,6-disubstituted-furo[3,2-b]indole-2-carboxamide derivatives. nih.govjst.go.jpscilit.com This foundational work likely contributed to the later identification and investigation of CI-922.

CI-922 itself, in its L-arginine salt form, was characterized in studies published in the mid-1980s. These early investigations explored its effects on biological processes, such as the inhibition of mediator release in vitro and activity in animal models of allergy. medkoo.com The free base form of CI-922 has a CAS number of 89224-56-6, while the L-arginine salt is associated with CAS number 97958-08-2. medkoo.comhodoodo.com The molecular formula for CI-922 free base is C₂₀H₁₆N₆O₄, with a molecular weight of 404.38 g/mol . hodoodo.com The L-arginine salt has a molecular formula of C₂₀H₁₆N₆O₄·C₆H₁₄N₄O₂ and a molecular weight of 578.58 g/mol . medkoo.com

Initial characterization efforts involved various analytical techniques to confirm the structure and purity of CI-922 and its salts. Studies utilized methods such as liquid chromatography for quantification in biological samples. medkoo.com Research also began to investigate the mechanism of action, including its effects on arachidonic acid metabolism and inhibition of human neutrophil activation. nih.govnih.gov

Academic Relevance of Furo[3,2-b]indole-2-carboxamide and Tetrazole Scaffolds in Medicinal Chemistry

The furo[3,2-b]indole and tetrazole moieties present in CI-922 are significant scaffolds in medicinal chemistry due to their diverse biological activities and favorable physicochemical properties.

The furo[3,2-b]indole framework is a fused ring system combining furan (B31954) and indole (B1671886) rings. Derivatives of furo[3,2-b]indole-2-carboxamide have been synthesized and evaluated for various biological activities, including analgesic and anti-inflammatory properties. nih.govjst.go.jpscilit.com The core structure provides a rigid framework that can be substituted at different positions to modulate activity and properties.

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. They are widely recognized as versatile scaffolds and bioisosteres in drug design. vu.edu.aubeilstein-archives.orgbeilstein-journals.orgacs.orgnih.gov A key application of the tetrazole motif is its use as a bioisostere for carboxylic acids and cis-amides. vu.edu.aubeilstein-archives.orgbeilstein-journals.orgacs.org This bioisosteric replacement can lead to improved lipophilicity, metabolic stability, conformational rigidity, and potency of compounds. beilstein-archives.orgbeilstein-journals.org Tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antimalarial, antiallergic, and antihypertensive effects. vu.edu.aubeilstein-journals.orgacs.org The unique physicochemical properties and bioisosterism of tetrazoles have made them a focus of significant attention in medicinal chemistry research. vu.edu.auacs.orgnih.gov

The combination of these two scaffolds in CI-922 free base contributes to its potential for interacting with biological targets and exhibiting pharmacological effects.

Overview of Research Trajectories for CI-922 Free Base

Research trajectories for CI-922 free base and its related forms have primarily focused on exploring its potential as a therapeutic agent, particularly in the context of allergy and inflammation. Early studies investigated its ability to inhibit mediator release and its activity in animal models of allergy. medkoo.com Investigations into its mechanism of action revealed effects on arachidonic acid metabolism and the inhibition of human neutrophil activation, suggesting an interaction with pathways involved in inflammatory and allergic responses. nih.govnih.gov Specifically, CI-922 has been shown to inhibit calmodulin-dependent enzyme activation, indicating a potential mechanism through which it modulates neutrophil function. nih.gov

While the initial research highlighted antiallergic and anti-inflammatory potential, the academic relevance of the furo[3,2-b]indole and tetrazole scaffolds suggests broader research possibilities. The furo[3,2-b]indole core has been explored for anticancer and antiviral activities in other derivatives. smolecule.com Similarly, the tetrazole scaffold is prevalent in compounds studied for a wide range of conditions, including various types of infections and cancer. vu.edu.aubeilstein-journals.orgacs.org

Academic research on CI-922 free base has involved:

Synthesis and structural characterization. hodoodo.com

In vitro studies on cellular processes, such as mediator release and enzyme activity. medkoo.comnih.govnih.gov

In vivo evaluations in animal models. medkoo.com

Investigations into its mechanism of action, focusing on specific biochemical pathways. nih.govnih.gov

The research findings indicate that CI-922 free base acts as an inhibitor of human neutrophil activation and affects arachidonic acid metabolism. nih.govnih.gov These activities are summarized in the table below, presenting key findings from academic research:

| Research Area | Key Findings | Relevant Studies |

| Inhibition of Neutrophil Activation | Potent inhibitor of human neutrophil functions in response to various stimuli. | nih.gov |

| Mechanism of Inhibition | Inhibits calmodulin-dependent enzyme activation. | nih.gov |

| Arachidonic Acid Metabolism | Inhibits 5-HETE and LTB4 formation in human leukocytes. | nih.gov |

The ongoing academic interest in the underlying furo[3,2-b]indole and tetrazole scaffolds suggests that future research trajectories for CI-922 free base could potentially explore other therapeutic areas where these motifs have shown promise, building upon the initial characterization and mechanistic studies.

Structure

3D Structure

Properties

CAS No. |

89224-56-6 |

|---|---|

Molecular Formula |

C20H16N6O4 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide |

InChI |

InChI=1S/C20H16N6O4/c1-28-12-8-9-14-13(10-12)16-15(26(14)11-6-4-3-5-7-11)17(29-2)18(30-16)19(27)21-20-22-24-25-23-20/h3-10H,1-2H3,(H2,21,22,23,24,25,27) |

InChI Key |

YCXRJOZNRPGVCN-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5 |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CI-922 free base; CI922 free base; UNII-30275Y0O9C. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ci 922 Free Base

Strategies for "Free Base" Synthesis of Furo[3,2-b]indole-2-carboxamide Derivatives

The synthesis of furo[3,2-b]indole-2-carboxamide derivatives typically involves the construction of the fused furan (B31954) and indole (B1671886) ring system. General methods for synthesizing the furo[3,2-b]indole core often begin with indole derivatives or isatin (B1672199) as starting materials. These approaches involve a sequence of reactions leading to the formation of the tricyclic system. Alternative methods for constructing related fused indole systems, such as benzofuro[3,2-b]indoles, have been reported using palladium-catalyzed double N-arylation reactions. These methods highlight the utility of metal catalysis in forming the key carbon-nitrogen bonds required for the fused ring structure.

The "free base" form of CI-922 is the neutral molecule, as opposed to a salt form (e.g., the L-arginine salt of CI-922). The synthesis route would therefore aim to yield the compound in its non-ionized state, typically achieved by appropriate workup and purification steps that avoid salt formation or involve neutralization if an intermediate salt is formed.

Precursor Chemistry and Reaction Pathways for Core Structure Formation

The formation of the furo[3,2-b]indole core, a key structural element of CI-922 free base, can be approached through various cyclization strategies. One general method for the synthesis of 4H-furo[3,2-b]indole-2-carboxamide involves reacting isatin with diethyl 3-amino-2-cyano-2-pentenedioate under specific conditions, such as in ethanol (B145695) in the presence of triethylamine. This reaction sequence leads to the formation of intermediate compounds that are subsequently processed to yield the desired furo[3,2-b]indole core.

Other approaches to constructing related fused indole systems, such as benzofuro[3,2-b]indoles, have utilized Fischer indolization-type reactions or palladium-catalyzed procedures. These methods often involve the coupling and cyclization of appropriately substituted precursors to build the characteristic fused ring system. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig reaction has been employed for the synthesis of benzofuro[3,2-b]indoles.

The introduction of the specific substituents present in CI-922 free base (3,7-dimethoxy, 4-phenyl, and N-(2H-tetrazol-5-yl)carboxamide at the 2-position) would require appropriately functionalized starting materials or strategic introduction of these groups during or after the formation of the furo[3,2-b]indole core. The precise sequence of these steps would depend on the chosen synthetic strategy. For example, the carboxamide moiety at the 2-position could be introduced by coupling a furo[3,2-b]indole-2-carboxylic acid intermediate with 2H-tetrazol-5-ylamine. The synthesis of indole-2-carboxamides by coupling carboxylic acids with amines is a known method.

Derivatization Approaches for Structural Modification and Analog Generation

Chemical derivatization of furo[3,2-b]indole-2-carboxamide derivatives allows for the modification of the core structure and substituents, enabling the generation of analogs with potentially altered properties. These approaches can involve transformations of existing functional groups or the introduction of new ones.

General chemical reactions applicable to furo[3,2-b]indole structures, as indicated for the 4H-furo[3,2-b]indole-2-carboxamide core, include oxidation, reduction, and electrophilic substitution. Oxidation with agents like potassium permanganate (B83412) or chromium trioxide can lead to carboxylic acids, while reduction with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can yield alcohols or amines. Electrophilic substitution reactions, common for the indole nucleus, can be carried out using halogenating or nitrating agents.

More specific transformations relevant to the substituents in CI-922 free base could involve modifications of the methoxy (B1213986) groups, the phenyl ring, or the tetrazolylcarboxamide moiety. For instance, hydrolysis of ester groups to carboxylic acids and the formation of amide or hydrazide linkages have been demonstrated in the synthesis of related furo[3,2-b]pyrrole derivatives. Coupling reactions are also fundamental for attaching various groups, such as the tetrazolyl moiety to the carboxamide.

The structure of CI-922 free base contains a phenyl substituent at the 4-position of the 4H-furo[3,2-b]indole core. This position is a potential stereocenter if the substituents attached to the carbon are different. The IUPAC name provided does not specify the stereochemistry at this position, suggesting that the synthesized compound could be a racemate or that the synthetic route employed is stereoselective, leading to a specific enantiomer or diastereomer.

Control of stereochemistry is a critical aspect in the synthesis of many complex organic molecules, particularly those with potential biological activity. Strategies for achieving stereocontrol in the synthesis of fused heterocyclic systems, including asymmetric cycloaddition reactions, have been explored for related structures like furo[3,4-b]indoles. Depending on the chosen synthetic pathway for CI-922 free base, specific reagents, catalysts, or chiral auxiliaries might be employed to induce asymmetry and control the stereochemical outcome at the 4-position or any other developing stereocenters.

Chemical Transformations and Functional Group Interconversions

Analytical Chemistry Techniques for Structural Elucidation in Synthetic Research

Confirming the structure of synthetic intermediates and the final product, CI-922 free base, is paramount in synthetic organic chemistry. A range of analytical chemistry techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, and HMBC), is invaluable for determining the connectivity of atoms and the relative stereochemistry of molecules. Mass spectrometry (MS), including techniques like Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS), provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and structural fragments. Infrared (IR) spectroscopy can be used to identify key functional groups present in the molecule.

Elemental analysis provides confirmation of the empirical formula by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. For definitive and unambiguous structural confirmation, especially for crystalline compounds, X-ray crystallography is a powerful technique that provides a three-dimensional structure of the molecule. Chromatographic techniques, such as Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC), are essential for monitoring reaction progress, purifying products, and assessing purity.

Elucidating the Mechanism of Action and Molecular Interactions of Ci 922 Free Base

Target Identification and Validation Approaches for CI-922 Free Base Activity

Target identification and validation for CI-922 free base activity have largely centered on its impact on arachidonic acid metabolism and calcium-dependent signaling pathways.

Investigation of 5-Lipoxygenase Inhibition Mechanisms

CI-922 has been shown to be a relatively potent and selective inhibitor of the formation of 5-HETE and LTB4 in human leukocytes. nih.gov The parallel inhibition of 5-HETE and LTB4 formation suggests that CI-922 may directly or indirectly inhibit the 5-lipoxygenase pathway. nih.gov Its potency in inhibiting 5-HETE and LTB4 formation was found to be equipotent to BW-755C and approximately four-fold more potent than proxicromil (B1209892). nih.gov

Role of Calmodulin-Dependent Enzyme Antagonism

CI-922 has been demonstrated to inhibit calmodulin-dependent enzyme activation. nih.gov This calmodulin antagonist activity was confirmed through calmodulin-Sepharose affinity chromatography. nih.gov These findings suggest that CI-922 may inhibit neutrophil activation by preventing the activation of calmodulin-dependent enzymes, highlighting a potential critical role for these enzymes in stimulus-response coupling. nih.gov Calmodulin is a protein that binds to RyR (ryanodine receptor) with nanomolar affinity and can regulate its activity depending on calcium concentration. frontiersin.org Phosphorylation of calmodulin by protein kinases can alter its interactions with calmodulin-dependent enzymes and antagonists. csic.es

Exploration of Downstream Signaling Modulations by CI-922 Free Base

CI-922 inhibits human neutrophil functions in response to a variety of stimuli. nih.govnih.gov It inhibits the chemotactic response of neutrophils to N-formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov CI-922 also inhibits respiratory and secretory responses of neutrophils stimulated by agents that trigger phospholipase C-dependent phosphoinositide hydrolysis, including FMLP, C5a, serum-opsonized zymosan, concanavalin (B7782731) A, and guanosine-5'-0-(3-thiotriphosphate) (GTPγS). nih.gov Additionally, it inhibits neutrophil functions stimulated by the calcium ionophore A23187. nih.gov In contrast, CI-922 does not inhibit neutrophil responses to protein kinase C-specific stimuli like phorbol (B1677699) 12-myristate 13-acetate (PMA) or L-alpha-1,2 dioctanoylglycerol (DiC8), nor does it inhibit the synergistic activation by suboptimal concentrations of PMA and calcium ionophore A23187. nih.gov This suggests that CI-922 inhibits neutrophil activation at a point distal to signal transduction involving guanine (B1146940) nucleotide regulatory proteins but proximal to phosphorylation mediated by protein kinase C and calmodulin-dependent protein kinases. nih.gov

Protein-Ligand Binding Studies and Interaction Dynamics

While specific detailed protein-ligand binding studies for CI-922 free base were not extensively detailed in the search results, the observed inhibition of 5-lipoxygenase and antagonism of calmodulin-dependent enzymes imply direct or indirect binding interactions with these protein targets. The strength of binding interaction between a biomolecule and its ligand is termed binding affinity, which is crucial in drug discovery for understanding selectivity and potency. bmglabtech.com Techniques like fluorescence polarization assays and AlphaScreen technology can be used to investigate molecular interactions and binding affinity. bmglabtech.com

Enzymatic Assays for Characterizing CI-922 Free Base Potency and Selectivity

Enzymatic assays have been instrumental in characterizing the potency and selectivity of CI-922 free base. Its inhibitory effects on 5-lipoxygenase activity, measured by the reduction in 5-HETE and LTB4 formation, demonstrate its potency in this pathway. nih.gov The comparison of its potency against other known inhibitors like BW-755C and proxicromil provides a measure of its relative effectiveness. nih.gov Enzymatic assays are widely used to determine the effective concentration of a compound required to inhibit enzyme activity, often expressed as an IC50 value. rsc.orgnih.gov The observation that CI-922 was weak in inhibiting the formation of PGE2 in bovine seminal vesicles indicates a degree of selectivity in its inhibitory actions within the arachidonic acid metabolic pathway. nih.gov

Here is a summary of some enzymatic inhibition data for CI-922:

| Enzyme/Pathway Target | Biological Context | Effect | Relative Potency (vs. BW-755C, Proxicromil) |

| 5-Lipoxygenase (5-HETE) | Human leukocytes | Inhibition | Equipotent to BW-755C, ~4x more potent than Proxicromil nih.gov |

| 5-Lipoxygenase (LTB4) | Human leukocytes | Inhibition | Equipotent to BW-755C, ~4x more potent than Proxicromil nih.gov |

| PGE2 formation | Bovine seminal vesicles | Weak Inhibition | - nih.gov |

Calmodulin-dependent enzyme activation was also assessed, and CI-922 was found to inhibit this process. nih.gov While specific IC50 values for calmodulin-dependent enzymes were not found in the provided text, the confirmation of calmodulin antagonist activity through affinity chromatography supports this mechanism. nih.gov

Modulation of Arachidonic Acid Metabolism by CI-922 Free Base

The biochemical pathways involving arachidonic acid metabolism play a crucial role in various physiological and pathophysiological processes, including inflammation and allergic responses. Research has investigated the effects of CI-922 free base on these pathways, particularly its influence on the formation of key arachidonic acid metabolites.

Studies have demonstrated that CI-922 free base acts as an inhibitor of arachidonic acid metabolism in vitro. Its effects have been specifically examined in human leukocytes, where it was found to be a relatively potent and selective inhibitor of the formation of 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid) and LTB4 (Leukotriene B4). nih.gov The inhibition of both 5-HETE and LTB4 formation by CI-922 free base occurs in parallel, suggesting an inhibitory effect on the 5-lipoxygenase pathway. nih.gov This pathway is a major route for arachidonic acid metabolism in leukocytes and is involved in the generation of potent mediators of inflammation and allergic reactions. The observed inhibition of the 5-lipoxygenase pathway by CI-922 free base may contribute to its antiallergy properties. nih.gov

Comparative studies have assessed the potency of CI-922 free base against other known inhibitors of arachidonic acid metabolism. In human leukocytes, CI-922 free base demonstrated equipotency to BW-755C and was approximately four-fold more potent than proxicromil in inhibiting the formation of 5-HETE and LTB4. nih.gov

However, the inhibitory effects of CI-922 free base appear to be selective to certain branches of the arachidonic acid cascade. Research indicates that CI-922 free base was relatively weak in inhibiting the formation of PGE2 (Prostaglandin E2) in bovine seminal vesicles. nih.gov PGE2 is a prostanoid metabolite of arachidonic acid primarily synthesized via the cyclooxygenase pathway, which is distinct from the 5-lipoxygenase pathway. frontiersin.org

The differential inhibitory activity of CI-922 free base on these distinct metabolic routes of arachidonic acid highlights its selective modulation of eicosanoid synthesis, primarily impacting products of the 5-lipoxygenase pathway in leukocytes.

Impact of Ci 922 Free Base on Biochemical Pathways and Cellular Physiology

1 Detailed Research Findings

Detailed in vitro research using human leukocytes has provided specific data on the inhibitory effects of CI-922 free base on the formation of 5-HETE and LTB4. The potency of CI-922 free base was compared to that of other compounds known to affect arachidonic acid metabolism, including proxicromil (B1209892), BW-755C, indomethacin, and nordihydroguaiaretic acid (NDGA). nih.gov

The findings indicated that CI-922 free base exhibited comparable potency to BW-755C in inhibiting both 5-HETE and LTB4 formation. nih.gov Furthermore, CI-922 free base was found to be significantly more potent than proxicromil in inhibiting these metabolites, with approximately a four-fold difference in potency. nih.gov

In contrast to its effects on the 5-lipoxygenase pathway metabolites, CI-922 free base showed limited inhibitory activity on the formation of PGE2 in bovine seminal vesicles. nih.gov This suggests that the compound's primary impact on arachidonic acid metabolism is directed towards the lipoxygenase branch, particularly in inflammatory cells like leukocytes.

| Compound | Target Metabolite(s) in Human Leukocytes | Relative Potency (vs. CI-922 Free Base) | Target Metabolite(s) in Bovine Seminal Vesicles | Inhibition Potency on PGE2 (vs. CI-922 Free Base) |

| CI-922 Free Base | 5-HETE, LTB4 | 1x (Reference) | PGE2 | Weak inhibition |

| BW-755C | 5-HETE, LTB4 | Equipotent | Not specified | Not specified |

| Proxicromil | 5-HETE, LTB4 | Approximately 0.25x (four-fold less) | Not specified | Not specified |

| Indomethacin | Not specified | Not specified | PGE2 | Not specified (Known COX inhibitor) |

| NDGA | Not specified | Not specified | Not specified (Known Lipoxygenase inhibitor) | Not specified |

Note: Data compiled from research findings comparing the effects of CI-922 free base on arachidonic acid metabolism in vitro. nih.gov

Q & A

Q. Basic Research Focus

- Methodological Answer : Begin with a hypothesis-driven approach, clearly defining the dependent (e.g., yield, purity) and independent variables (e.g., reaction temperature, solvent choice). Validate synthesis protocols using techniques like NMR, HPLC, or mass spectrometry, ensuring alignment with literature precedents . Include detailed experimental procedures (e.g., stoichiometry, purification steps) in supplementary materials to enable replication, as per guidelines for transparent reporting .

What analytical techniques are most effective for validating the purity and structural integrity of CI-922 free base?

Q. Basic Research Focus

- Methodological Answer : Combine orthogonal methods:

- Quantitative Purity : Use HPLC with UV detection (≥95% purity threshold) and residual solvent analysis via GC-MS .

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .

- Crystallography : Single-crystal X-ray diffraction for definitive structural assignment, referencing Cambridge Structural Database entries for analogous compounds .

How can researchers resolve contradictions in reported pharmacological data for CI-922 free base (e.g., conflicting IC₅₀ values)?

Q. Advanced Research Focus

- Methodological Answer : Conduct a meta-analysis of existing studies, identifying variables such as:

- Assay Conditions : Differences in cell lines, buffer pH, or incubation times may explain discrepancies .

- Compound Handling : Degradation due to improper storage (e.g., light exposure, temperature) could alter efficacy. Validate stability via accelerated degradation studies .

- Statistical Power : Assess sample sizes and error margins; use Bayesian statistics to quantify uncertainty .

What strategies optimize experimental conditions for studying CI-922 free base’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression models to determine EC₅₀/IC₅₀, accounting for Hill slopes and baseline noise .

- Controls : Include positive/negative controls (e.g., known inhibitors, vehicle-only treatments) to isolate compound-specific effects .

- High-Throughput Screening : Implement automation to test multiple concentrations and replicates, reducing variability .

Which statistical methods are appropriate for analyzing dose-dependent effects of CI-922 free base in preclinical models?

Q. Basic Research Focus

- Methodological Answer :

- Parametric Tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk tests) .

- Non-Parametric Alternatives : Apply Kruskal-Wallis for skewed datasets.

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log-logistic models) using software like GraphPad Prism .

How can researchers ensure reproducibility in CI-922 free base studies across laboratories?

Q. Advanced Research Focus

- Methodological Answer :

- Standardized Protocols : Adopt community guidelines (e.g., ARRIVE for preclinical studies) detailing animal models, dosing regimens, and endpoint measurements .

- Inter-Lab Validation : Share aliquots of a common batch of CI-922 free base between labs, comparing results via Bland-Altman analysis .

- Open Data : Publish raw datasets and analysis code in repositories like Zenodo to enable independent verification .

What integrative approaches are recommended for studying CI-922 free base’s off-target effects using multi-omics data?

Q. Advanced Research Focus

- Methodological Answer :

- Transcriptomics & Proteomics : Pair RNA-seq with LC-MS/MS to identify pathways altered by CI-922. Use gene set enrichment analysis (GSEA) for pathway-level insights .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to pinpoint hub proteins affected by the compound .

- Machine Learning : Train models on omics data to predict toxicity thresholds or synergistic drug combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.